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Compound of Interest

Compound Name: Erucyl methane sulfonate

Cat. No.: B7803971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the genotoxicity of erucyl methane sulfonate is not

readily available in the public domain. This guide provides a comprehensive overview of the

genotoxicity of alkyl methanesulfonates as a chemical class, drawing heavily on the extensive

data available for the well-studied analogues, ethyl methanesulfonate (EMS) and methyl

methanesulfonate (MMS). The information presented herein is intended to serve as a scientific

reference and guide for professionals in the field. All data pertaining to specific compounds

other than erucyl methane sulfonate are clearly identified.

Introduction to Alkyl Methane Sulfonates and
Genotoxicity
Alkyl methanesulfonates are a class of monofunctional alkylating agents known for their

genotoxic potential. These compounds can covalently attach an alkyl group to nucleophilic sites

in cellular macromolecules, most significantly DNA. This interaction can lead to DNA damage,

mutations, and chromosomal aberrations, which are hallmarks of genotoxicity. Ethyl

methanesulfonate (EMS) and methyl methanesulfonate (MMS) are the most extensively

studied compounds in this class and serve as model alkylating agents in genetic toxicology.

The genotoxicity of these agents is a critical consideration in drug development and chemical

safety assessment, as DNA damage can lead to carcinogenesis and heritable genetic defects.
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[1][2] Understanding the mechanisms of action, the types of DNA lesions induced, and the

cellular responses to this damage is paramount for risk assessment.

Mechanism of DNA Alkylation
Alkyl methanesulfonates react with DNA through nucleophilic substitution reactions (SN1 and

SN2). The ethyl group of EMS, for instance, reacts with guanine in DNA to form the abnormal

base O6-ethylguanine.[3] During DNA replication, DNA polymerases can mispair this altered

base, often inserting thymine instead of cytosine.[3] This leads to a G:C to A:T transition

mutation in subsequent rounds of replication.[3]

The primary sites of DNA alkylation by agents like MMS and EMS are the nitrogen and oxygen

atoms of the DNA bases.[4] While N7-guanine is the most frequent site of alkylation, it is the

O6-alkylguanine adduct that is considered the major pro-mutagenic lesion.[4][5] Other adducts,

such as N3-alkyladenine, can block DNA replication and are cytotoxic.[6]

Cellular Response to DNA Alkylation Damage
Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of

alkylating agents. The primary mechanisms involved in the repair of alkylation damage include:

Base Excision Repair (BER): This pathway is crucial for removing smaller base lesions, such

as N7-methylguanine and N3-methyladenine.[7]

Direct Reversal of Damage: The enzyme O6-alkylguanine-DNA alkyltransferase (AGT)

directly removes the alkyl group from the O6 position of guanine, restoring the correct base

in a single step.[5]

Mismatch Repair (MMR): This system can recognize and process some forms of alkylation

damage, contributing to the cytotoxic effects of these agents.[7]

Homologous Recombination (HR) and other pathways: These are involved in repairing more

complex DNA damage that can arise from stalled replication forks at the site of an alkylated

base.[5][8]

The interplay of these repair pathways is critical in determining the ultimate biological outcome

of exposure to alkylating agents, influencing whether the cell survives, undergoes apoptosis, or
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acquires mutations.

Genotoxicity Assessment of Alkyl Methane
Sulfonates
The genotoxicity of alkylating agents is typically evaluated using a battery of in vitro and in vivo

tests. The following sections summarize the available data for EMS and MMS in key

genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical by

measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium.

Quantitative Data for Ethyl Methanesulfonate (EMS) in the Ames Test

Tester Strain
Metabolic
Activation (S9)

Concentration
Range

Result Reference

TA100 - Not specified Positive [9]

TA1535 - Not specified Positive [9]

YG7100 (Ada-) - Not specified Positive [9]

YG7104 (Ogt-) - Not specified Positive [9]

YG7108 (Ogt-,

Ada-)
- Not specified Positive [9]

Experimental Protocol: Ames Test (OECD 471)

A standard protocol for the Ames test involves the following steps:

Bacterial Strains: Several strains of Salmonella typhimurium with different mutations in the

histidine operon are used (e.g., TA98, TA100, TA1535, TA1537).
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Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

Exposure: The test chemical, bacterial culture, and S9 mix (if used) are combined in molten

top agar.

Plating: The mixture is poured onto minimal glucose agar plates.

Incubation: Plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (his+) is counted. A substance is considered

mutagenic if it causes a dose-dependent and reproducible increase in the number of

revertant colonies.
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In Vivo Micronucleus Test
The micronucleus test assesses chromosomal damage by detecting the formation of

micronuclei in dividing cells. Micronuclei are small, extra-nuclear bodies that contain fragments

of chromosomes or whole chromosomes that have not been incorporated into the daughter

nuclei during mitosis.

Quantitative Data for Ethyl Methanesulfonate (EMS) in the Micronucleus Test
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Species Cell Type
Doses
(mg/kg)

Route Result Reference

Mouse

Peripheral

Blood

Reticulocytes

100, 200,

300, 400

Intraperitonea

l

Dose-

dependent

increase

[10]

Mouse (gpt-

delta)

Peripheral

Blood

Reticulocytes

5 - 100 (daily

for 28 days)
Not specified

Increase in

micronuclei
[4][11]

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

Animal Model: Typically, mice or rats are used.

Dosing: The test substance is administered to the animals, usually via oral gavage or

intraperitoneal injection, at multiple dose levels. A positive control (e.g., cyclophosphamide)

and a vehicle control are included.

Sampling: Bone marrow or peripheral blood is collected at appropriate time points after

treatment.

Slide Preparation: The collected cells (e.g., polychromatic erythrocytes from bone marrow or

reticulocytes from peripheral blood) are smeared onto slides and stained.

Microscopic Analysis: A large number of cells (typically 2000 per animal) are scored for the

presence of micronuclei.

Data Analysis: The frequency of micronucleated cells is calculated and statistically analyzed

to determine if there is a significant increase compared to the control group.
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In Vitro Chromosomal Aberration Test
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This assay evaluates the ability of a test substance to induce structural chromosomal

abnormalities in cultured mammalian cells.

Quantitative Data for Ethyl Methanesulfonate (EMS) in the Chromosomal Aberration Test

Cell Line
Treatment
Duration

Concentrati
ons

Metabolic
Activation
(S9)

Result Reference

Human

peripheral

blood

lymphocytes

24 and 48

hours

5x10⁻⁴M,

10⁻³M,

2x10⁻³M

-

Statistically

significant

increase in

chromosomal

fragmentation

[12]

Chinese

Hamster

Ovary (CHO)

Not specified Not specified -
Positive

control
[13]

Experimental Protocol: In Vitro Chromosomal Aberration Test (OECD 473)

Cell Culture: Established cell lines (e.g., CHO, V79) or primary cell cultures (e.g., human

lymphocytes) are used.

Exposure: The cells are exposed to the test substance at various concentrations, with and

without metabolic activation (S9).

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells

in metaphase.

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution,

fixed, and dropped onto microscope slides.

Staining: The slides are stained (e.g., with Giemsa).

Microscopic Analysis: Metaphase spreads are analyzed for structural chromosomal

aberrations (e.g., breaks, gaps, exchanges).
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Data Analysis: The frequency of aberrant cells is determined and statistically compared to

controls.
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Signaling Pathways in Response to Alkylating
Agent-Induced DNA Damage
The cellular response to DNA damage induced by alkylating agents involves a complex

network of signaling pathways that coordinate DNA repair, cell cycle arrest, and, in cases of

extensive damage, apoptosis.
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Considerations for Erucyl Methane Sulfonate
While direct data is lacking, the genotoxic potential of erucyl methane sulfonate can be

inferred from its chemical structure. The presence of the methanesulfonate group suggests it

will act as an alkylating agent, similar to EMS and MMS. The long erucyl (C22) alkyl chain,

however, may influence its physicochemical properties, such as solubility, membrane

permeability, and metabolic fate, which in turn could affect its genotoxic potency and profile.

The increased lipophilicity due to the long alkyl chain might enhance its ability to cross cell

membranes and interact with DNA. Conversely, steric hindrance from the bulky erucyl group

could potentially alter the preferred sites of DNA alkylation compared to smaller alkyl groups.

Further research, including in silico modeling and a battery of in vitro and in vivo genotoxicity

tests, is necessary to definitively characterize the genotoxic risk of erucyl methane sulfonate.

Conclusion
This technical guide has provided a comprehensive overview of the genotoxicity of alkyl

methanesulfonates, with a focus on the well-characterized analogues ethyl methanesulfonate

and methyl methanesulfonate, due to the absence of specific data for erucyl methane
sulfonate. The information presented on the mechanisms of DNA damage, cellular repair

pathways, and standard genotoxicity testing protocols provides a robust framework for

understanding the potential genotoxic hazards of this class of compounds. For a conclusive

assessment of erucyl methane sulfonate, dedicated experimental studies are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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